1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the pyrazolopyrimidine core: This can be achieved by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the 3-chloro-4-methylphenyl group: This step involves the use of chlorination and methylation reactions to introduce the desired substituents on the phenyl ring.
Attachment of the N-(3-methoxypropyl) group: This can be done through nucleophilic substitution reactions where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Medicine: It has potential as a pharmaceutical agent due to its unique structure and properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea
- 1-(3-chloro-4-methylphenyl)-3-propylurea
Uniqueness
1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H18ClN5O |
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Molecular Weight |
331.80 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5O/c1-11-4-5-12(8-14(11)17)22-16-13(9-21-22)15(19-10-20-16)18-6-3-7-23-2/h4-5,8-10H,3,6-7H2,1-2H3,(H,18,19,20) |
InChI Key |
OUKMJHGMGGLHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCOC)Cl |
Origin of Product |
United States |
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